N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzimidazoles This compound is characterized by the presence of a methoxyphenyl group, a tetrazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Ethylamine: This step involves the reaction of 2-methoxyphenylacetonitrile with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-(2-methoxyphenyl)ethylamine.
Formation of the Tetrazole Ring: The next step involves the cyclization of 5-methyl-1H-tetrazole with an appropriate precursor, such as 5-methyl-1H-tetrazole-1-carboxylic acid, using a dehydrating agent like phosphorus oxychloride (POCl3).
Coupling Reaction: The final step involves the coupling of 2-(2-methoxyphenyl)ethylamine with 3-(5-methyl-1H-tetrazol-1-yl)benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated benzamide derivatives.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide: shares structural similarities with other benzimidazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxyphenyl group, tetrazole ring, and benzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H19N5O2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-3-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-21-22-23(13)16-8-5-7-15(12-16)18(24)19-11-10-14-6-3-4-9-17(14)25-2/h3-9,12H,10-11H2,1-2H3,(H,19,24) |
InChI Key |
VOZQCMOCHWWZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CC=C3OC |
Origin of Product |
United States |
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